molecular formula C19H22O4 B4833110 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

Cat. No.: B4833110
M. Wt: 314.4 g/mol
InChI Key: QOYRTWVVMPHHAR-UHFFFAOYSA-N
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Description

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an ethoxy group, a methylphenoxy group, and a propoxy group attached to a benzaldehyde core

Properties

IUPAC Name

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-19-13-16(14-20)7-10-18(19)23-12-4-11-22-17-8-5-15(2)6-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRTWVVMPHHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products

    Oxidation: 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzoic acid.

    Reduction: 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic structure allows for interactions with hydrophobic regions of biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-hydroxybenzaldehyde
  • 3-ethoxy-4-methoxybenzaldehyde
  • 3-ethoxy-4-[3-(4-chlorophenoxy)propoxy]benzaldehyde

Uniqueness

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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